Tetraglycine

描述

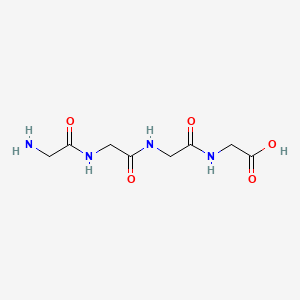

Tetraglycine, also known as this compound, is a useful research compound. Its molecular formula is C8H14N4O5 and its molecular weight is 246.22 g/mol. The purity is usually 95%.

The exact mass of the compound Glycylglycylglycylglycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89178. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Tetraglycine, a peptide composed of four glycine residues, has garnered attention for its biological activities, particularly in the context of its use in water purification and potential effects on thyroid function. This article synthesizes current research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is primarily known in its hydroperiodide form, which is utilized as a water purification agent. Each tablet of this compound hydroperiodide releases approximately 8 mg of free iodine, making it effective in disinfecting drinking water. The compound's structure allows it to interact with biological systems, particularly in relation to iodine metabolism and thyroid function.

The mode of action of this compound hydroperiodide involves the liberation of iodine, which is crucial for thyroid hormone synthesis. The iodine released from this compound interacts with the thyroid gland, influencing hormone production and overall thyroid function.

Thyroid Function Studies

A notable study investigated the effects of this compound hydroperiodide on thyroid function in healthy volunteers. Participants ingested four tablets daily over three months. Key findings included:

- Increased Serum Iodide Levels : Serum inorganic iodide levels rose from 2.7 to approximately 100 µg/dL.

- Urinary Iodide Excretion : There was a 150-fold increase in urinary iodide excretion from a mean of 0.276 mg/day to 40 mg/day.

- Thyroid Volume Changes : Ultrasound measurements indicated a 37% increase in average thyroid volume.

- Hormonal Changes : Serum levels of thyroxine (T4) decreased while triiodothyronine (T3) levels initially dropped but recovered by the end of the treatment period. Thyroid-stimulating hormone (TSH) levels increased significantly .

Antimicrobial Properties

While this compound itself is not primarily recognized for antibacterial activity, it is part of the broader class of tetracycline antibiotics. Tetracyclines are known for their ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This mechanism is crucial for their effectiveness against a wide range of gram-positive and gram-negative bacteria .

Data Table: Summary of Biological Effects

| Parameter | Before Treatment | After Treatment | Change (%) |

|---|---|---|---|

| Serum Inorganic Iodide (µg/dL) | 2.7 | ~100 | +3700% |

| Urinary Iodide Excretion (mg/day) | 0.276 | 40 | +14500% |

| Thyroid Volume (cm³) | Baseline | Increased by 37% | +37% |

| Serum T4 (ng/dL) | Baseline | Decreased | -14% |

| Serum T3 (ng/dL) | Baseline | Decreased then recovered | -15% then recovered |

| Serum TSH (µU/mL) | Baseline | Increased | +122% |

Environmental Impact and Resistance Concerns

Tetracyclines, including derivatives like this compound, have raised concerns regarding their environmental impact and potential to contribute to antimicrobial resistance. Their persistence in soil and water systems can lead to selective pressure on bacterial populations, fostering resistance mechanisms that complicate treatment options for infections .

属性

IUPAC Name |

2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O5/c9-1-5(13)10-2-6(14)11-3-7(15)12-4-8(16)17/h1-4,9H2,(H,10,13)(H,11,14)(H,12,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOQBVOBWVNSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50213103 | |

| Record name | Glycyl-glycyl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-84-3 | |

| Record name | Glycyl-glycyl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 637-84-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycyl-glycyl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-(N-glycylglycyl)glycyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T171GRU26B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tetraglycine?

A1: this compound has a molecular formula of C8H15N4O5 and a molecular weight of 249.23 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize this compound?

A2: Various spectroscopic techniques are employed, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the structure, dynamics, and interactions of this compound in solution. []

- Infrared (IR) Spectroscopy: Offers insights into the vibrational modes of this compound, aiding in structural determination and identification of functional groups. []

- Electron Paramagnetic Resonance (EPR) Spectroscopy: Used to study the formation and properties of paramagnetic metal complexes with this compound. []

- UV-Visible Spectroscopy: Useful for investigating the electronic transitions and complexation behavior of this compound, particularly with transition metal ions. []

Q3: How is this compound metabolized in the human jejunum?

A3: Research indicates that this compound is primarily hydrolyzed by brush border oligopeptidases in the human jejunum. This breakdown produces smaller peptides like diglycine and triglycine, which are more readily absorbed. [] []

Q4: Does this compound utilize the same transport system as smaller glycine peptides in the human jejunum?

A4: Unlike diglycine and triglycine, which are transported by a specific peptide carrier system, this compound appears not to be transported intact by this system. Its absorption relies mainly on prior hydrolysis to smaller peptides. []

Q5: How does starvation affect this compound metabolism in the human jejunum?

A5: Studies have shown that starvation, while reducing amino acid absorption, enhances peptide hydrolysis. This effect leads to increased disappearance rates of this compound in the jejunum. []

Q6: What is the metabolic fate of this compound in isolated non-filtering rat kidneys?

A6: Studies using isolated rat kidneys demonstrated that this compound undergoes oxidation and degradation into its constituent diglycine and glycine. The absence of triglycine suggests the involvement of aminopeptidase, carboxypeptidase, and dipeptidyl dipeptidase in the kidney's handling of this compound. [] []

Q7: How does this compound injection affect glycine levels in rat plasma and tissues?

A7: Intravenous injection of this compound in rats leads to a gradual increase in plasma and tissue glycine concentrations compared to injecting equivalent amounts of free glycine. The kidneys exhibit a higher uptake and hydrolysis of this compound, resulting in elevated glycine levels compared to the liver and muscles. []

Q8: What types of complexes does this compound form with copper(II) ions?

A8: this compound forms a series of 1:1 chelated species with Cu(II) ions, with different protonation states depending on the pH. These complexes exhibit distinct electronic absorption spectra, reflecting the varying coordination environments around the Cu(II) center. [] []

Q9: How does the presence of sulfite affect the autoxidation of copper(II) this compound complexes?

A9: Sulfite significantly accelerates the autoxidation of Cu(II) this compound complexes. This process involves the formation of Cu(III) species, which subsequently react with sulfite to generate radicals, ultimately leading to peptide oxidation. [] []

Q10: Is there a synergistic effect of other metal ions on the sulfite-induced autoxidation of Cu(II) this compound?

A10: Yes, trace amounts of Ni(II) or Co(II) significantly enhance the rate of Cu(III) this compound formation in the presence of sulfite. This synergistic effect arises from the faster oxidation of Ni(II) or Co(II) this compound complexes by dissolved oxygen, promoting the radical chain reaction involved in Cu(II) oxidation. [] []

Q11: Can the sulfite-induced autoxidation of Cu(II) this compound be exploited for analytical purposes?

A11: Yes, the reaction serves as a basis for sensitive spectrophotometric and amperometric methods for indirect determination of sulfite in aqueous solutions, including wine and juice samples. [] []

Q12: How do computational methods contribute to understanding the properties and behavior of this compound?

A12: Computational chemistry plays a crucial role in:

- Conformational Analysis: Molecular mechanics calculations are employed to explore the conformational space of this compound, identifying stable structures and predicting their relative energies. []

- Protonation Site Prediction: Ab initio and semiempirical methods help determine the most favorable protonation sites in this compound, crucial for understanding its gas-phase fragmentation behavior. []

- Modeling Mass Spectrometric Behavior: Theoretical calculations assist in predicting fragmentation pathways and relative stabilities of fragment ions, aiding in the interpretation of mass spectrometry data. []

Q13: Can this compound be utilized in drug delivery systems?

A13: Yes, this compound can be incorporated into biocompatible and biodegradable polymers, enhancing their properties for drug delivery applications. For instance, hyaluronic acid modified with this compound-l-octaarginine demonstrates promising potential as a mucosal adjuvant for vaccination. [] [] []

Q14: How does this compound-modified hyaluronic acid function as a mucosal adjuvant?

A14: The this compound-l-octaarginine modification enhances the mucosal absorption of antigens, leading to increased induction of both systemic IgG and mucosal IgA antibodies. This effect results in improved protection against influenza virus infection. [] []

Q15: What are the known safety concerns associated with this compound hydroperiodide, used in water purification tablets?

A15: While generally considered safe for short-term use, prolonged administration of this compound hydroperiodide tablets, containing iodine, can lead to alterations in thyroid function. The high iodine content can cause a decrease in radioactive iodine uptake, changes in thyroid hormone levels, and an increase in thyroid volume. [] [] []

Q16: Are there any toxicological concerns related to the use of technical grade this compound hydroperiodide?

A16: Studies indicate that technical grade this compound hydroperiodide exhibits moderate toxicity by ingestion and can cause mild skin irritation and severe eye injury. While it showed no mutagenic activity in most assays, it did induce chromosomal aberrations in one assay with metabolic activation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。